molecular formula C38H69NO14 B026080 14-Hydroxyclarithromycin CAS No. 110671-78-8

14-Hydroxyclarithromycin

Cat. No.: B026080
CAS No.: 110671-78-8
M. Wt: 764.0 g/mol
InChI Key: BLPFDXNVUDZBII-KNPZYKNQSA-N
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Description

14-Hydroxyclarithromycin is a metabolite of clarithromycin, a macrolide antibiotic. This compound is known for its enhanced antimicrobial activity compared to its parent compound, clarithromycin. It is particularly effective against a variety of bacterial pathogens, including those resistant to other antibiotics .

Preparation Methods

14-Hydroxyclarithromycin is synthesized through the metabolic conversion of clarithromycin in the liver. The process involves the hydroxylation of clarithromycin at the 14th position. This reaction is catalyzed by the cytochrome P450 enzyme system, specifically CYP3A4 . Industrial production methods typically involve the fermentation of Streptomyces species to produce clarithromycin, followed by chemical modification to obtain this compound .

Chemical Reactions Analysis

14-Hydroxyclarithromycin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the hydroxyl group at the 14th position.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

14-Hydroxyclarithromycin has a wide range of scientific research applications:

Mechanism of Action

14-Hydroxyclarithromycin exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, blocking the translocation of amino acids during protein synthesis. The compound is particularly effective against bacteria with resistance mechanisms that involve ribosomal modification or drug efflux .

Comparison with Similar Compounds

14-Hydroxyclarithromycin is unique among macrolide antibiotics due to its enhanced activity and stability. Similar compounds include:

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12,13-dihydroxy-14-(1-hydroxyethyl)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69NO14/c1-18-16-37(9,48-14)32(53-35-28(42)25(39(11)12)15-19(2)49-35)21(4)29(51-26-17-36(8,47-13)31(44)24(7)50-26)22(5)34(45)52-33(23(6)40)38(10,46)30(43)20(3)27(18)41/h18-26,28-33,35,40,42-44,46H,15-17H2,1-14H3/t18-,19-,20+,21+,22-,23?,24+,25+,26+,28-,29+,30-,31+,32-,33-,35+,36-,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPFDXNVUDZBII-KNPZYKNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)C(C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892932
Record name 14-​hydroxy-​6-​O-​methyl-Erythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110671-78-8
Record name 14-Hydroxyclarithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110671788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-​hydroxy-​6-​O-​methyl-Erythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-HYDROXYCLARITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDJ36RHC67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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